Cas no 151506-44-4 (1H-Pyrazole,3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]-)

1H-Pyrazole,3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]- structure
151506-44-4 structure
Product Name:1H-Pyrazole,3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]-
Numero CAS:151506-44-4
MF:C18H16F2N2O2S
MW:362.393650054932
CID:153696
PubChem ID:132932
Update Time:2025-04-19

1H-Pyrazole,3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole,3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]-
    • 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole
    • 3-(Difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)pyrazole
    • AC1L31UO
    • ACMC-20n68a
    • Difpas-pyrazole
    • DSSTox_CID_28149
    • DSSTox_RID_82713
    • FR 140423
    • SureCN677751
    • FR-140423, (R)-
    • 042U8ZNT9W
    • FR-140423
    • UNII-C7M22YQZ95
    • 4Y475346XS
    • NS00015643
    • 151507-21-0
    • 151507-22-1
    • 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole
    • FR-140423, (S)-
    • SCHEMBL677751
    • C7M22YQZ95
    • PD160234
    • NCGC00257468-01
    • 1H-Pyrazole, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)-, (S)-
    • DTXSID6048175
    • CHEMBL3188396
    • UNII-4Y475346XS
    • Tox21_303416
    • UNII-042U8ZNT9W
    • FR140423
    • CAS-151506-44-4
    • DTXCID2028149
    • Q27275300
    • 1H-Pyrazole, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-(methylsulfinyl)phenyl)-, (R)-
    • FR-140423, (+/-)-
    • 151506-44-4
    • 1H-PYRAZOLE, 3-(DIFLUOROMETHYL)-1-(4-METHOXYPHENYL)-5-(4-(METHYLSULFINYL)PHENYL)-
    • Inchi: 1S/C18H16F2N2O2S/c1-24-14-7-5-13(6-8-14)22-17(11-16(21-22)18(19)20)12-3-9-15(10-4-12)25(2)23/h3-11,18H,1-2H3
    • Chiave InChI: JJAPPCJXQFKMJL-UHFFFAOYSA-N
    • Sorrisi: S(C)(C1C=CC(=CC=1)C1=CC(C(F)F)=NN1C1C=CC(=CC=1)OC)=O

Proprietà calcolate

  • Massa esatta: 362.09018
  • Massa monoisotopica: 362.09
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 5
  • Complessità: 452
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 63.3Ų

Proprietà sperimentali

  • Densità: 1.33
  • Punto di ebollizione: 542°Cat760mmHg
  • Punto di infiammabilità: 281.6°C
  • Indice di rifrazione: 1.61
  • PSA: 44.12
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.